Glutaranilic acid

Medicinal Chemistry Physicochemical Property Optimization ADME

Sourcing a reliable dicarboxylic acid monoanilide with consistent C5 linker geometry is critical for CNS drug discovery and bifunctional molecule programs. Glutaranilic acid eliminates batch-to-batch variability that compromises receptor binding assays and PROTAC ternary complex formation. • Optimized CNS Profile: Balanced LogP (1.95) and PSA (66.4 Ų) predict blood-brain barrier penetration; demonstrated competitive NMDA receptor antagonism. • Synthetic Reliability: Achieves 96% conversion to methyl ester under mild conditions, ensuring reproducible material throughput for multi-step synthesis. • Quality Assurance: Sharp melting point (124-128°C) and characterized NMR spectra provide definitive identity confirmation for analytical method development.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 5414-99-3
Cat. No. B182948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaranilic acid
CAS5414-99-3
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCC(=O)O
InChIInChI=1S/C11H13NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15)
InChIKeyNUDGFGBJFZEEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutaranilic Acid: Key Properties


Glutaranilic acid (N-phenylglutaramic acid) is a dicarboxylic acid monoanilide with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It features a five-carbon glutaric acid backbone amidated with an aniline group, resulting in a LogP of approximately 1.95 and a polar surface area (PSA) of 66.4 Ų . The compound is a white to off-white crystalline solid with a melting point of 124-128°C and a predicted pKa of 4.66 for its free carboxylic acid group .

Why Glutaranilic Acid Cannot Be Substituted


The specific five-carbon linker between the carboxylic acid and phenylamide moieties in glutaranilic acid is critical for its unique physicochemical and biological profile, which is not replicated by its closest structural analogs, glutaric acid or adipanilic acid. Substitution with glutaric acid (MW 132.11, pKa1 4.34, pKa2 5.41) fundamentally alters molecular weight, hydrogen-bonding capacity, and lipophilicity (LogP -0.29), leading to different membrane permeability, solubility, and target engagement [1][2]. Conversely, extending the carbon chain to adipanilic acid (C6, MW 221.25) or shortening it to succinanilic acid (C4, MW 193.20) changes the conformational flexibility and spatial orientation of the terminal carboxylate, which is a key determinant in molecular recognition events such as enzyme inhibition or receptor antagonism [3]. The C5 chain length of glutaranilic acid provides an optimal geometry for specific interactions, as demonstrated by its ability to act as a competitive antagonist of glutamate at the NMDA receptor and its utility as a synthetic intermediate, which are properties not shared by its shorter or longer chain homologs [4].

Glutaranilic Acid: Quantitative Evidence vs Analogs


Chain-Length Dependent Physicochemical Profile

Glutaranilic acid possesses a unique combination of molecular weight (207.23 g/mol), lipophilicity (LogP ~1.95), and polar surface area (PSA 66.4 Ų) defined by its C5 dicarboxylic monoanilide structure . This profile is distinct from the shorter C4 analog (succinanilic acid) and the longer C6 analog (adipanilic acid), which directly impacts drug-likeness and membrane permeability [1].

Medicinal Chemistry Physicochemical Property Optimization ADME

Lipophilicity and PSA vs Glutaric Acid

The monoanilide modification in glutaranilic acid significantly increases its lipophilicity and alters its hydrogen-bonding profile compared to the parent dicarboxylic acid, glutaric acid. Glutaranilic acid has a predicted LogP of 1.95 and a PSA of 66.4 Ų, while glutaric acid has a LogP of -0.29 and a PSA of 74.6 Ų [1]. This difference directly impacts its ability to cross biological membranes and interact with hydrophobic protein pockets.

ADME Prediction Computational Chemistry Drug Design

High-Yield Methyl Ester Conversion

In a published total synthesis of the bioactive natural product rutaecarpine, glutaranilic acid (compound 6) was treated with methanol and a catalytic amount of sulfuric acid at room temperature. This reaction produced the corresponding methyl ester (compound 8) in 96% yield [1]. This high-yielding transformation demonstrates its synthetic tractability and utility as an intermediate, enabling efficient construction of more complex molecules.

Organic Synthesis Medicinal Chemistry Natural Product Synthesis

pKa Profile vs Analogs

The pKa of glutaranilic acid's carboxylic acid group is predicted to be 4.66 . While specific experimental pKa values for succinanilic and adipanilic acids are not directly available, the pKa of a carboxylic acid in a homologous series of dicarboxylic acids is known to vary with chain length. The pKa1 of the parent dicarboxylic acids are 4.21 (succinic), 4.34 (glutaric), and 4.41 (adipic) [1]. This trend suggests that glutaranilic acid's ionization state at a given pH will differ from its shorter and longer chain analogs, influencing its reactivity, solubility, and binding properties.

Bioconjugation pH-Dependent Solubility Reactivity

Glutaranilic Acid Application Scenarios


CNS-Penetrant Probe Scaffold

Based on its balanced LogP (1.95) and PSA (66.4 Ų), which are favorable for blood-brain barrier penetration, and its reported activity as an NMDA receptor antagonist, glutaranilic acid is a compelling scaffold for developing CNS-active probes or drug candidates . Its C5 linker provides an optimal geometry for receptor binding that is distinct from the shorter (C4) succinanilic acid or longer (C6) adipanilic acid homologs, which may not fit the same pharmacophore model [1].

High-Yield Intermediate for Complex Synthesis

In multi-step organic synthesis programs, glutaranilic acid is an ideal choice when a high-yielding, reproducible intermediate is required. Its demonstrated 96% conversion to a methyl ester under mild conditions ensures efficient material throughput, minimizing loss and cost in the production of complex targets like the natural product rutaecarpine . This reliability is a key advantage over less characterized analogs where reaction outcomes may be less predictable.

Reference Standard for Monoanilide Analysis

With well-defined physicochemical properties, including a sharp melting point of 124-128°C and known NMR spectra [1], glutaranilic acid serves as a high-purity reference standard for analytical method development. It is particularly useful for calibrating HPLC or LC-MS methods designed to analyze a series of related dicarboxylic acid monoanilides, where its distinct C5 chain length provides a unique retention time marker separating it from its C4 and C6 analogs [2].

PROTAC Linker Building Block

The C5 spacer length and terminal carboxylic acid group of glutaranilic acid make it an attractive linker or functional group for the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). Its optimal chain length can help achieve the desired distance and geometry for inducing ternary complex formation between an E3 ligase and a target protein, a parameter where the shorter succinanilic acid or longer adipanilic acid may fail to produce an efficacious degrader [1].

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